Nandrolone decanoate

Catalog No.
S548672
CAS No.
360-70-3
M.F
C28H44O3
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nandrolone decanoate

CAS Number

360-70-3

Product Name

Nandrolone decanoate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1

InChI Key

JKWKMORAXJQQSR-MOPIKTETSA-N

SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

solubility

Soluble in DMSO, not in water

Synonyms

17 beta Hydroxyestr 4 en 3 one 17 decanoate, 17 beta-hydroxyestr-4-en-3-one 17-decanoate, 19 nor 4 Androstene 17 beta ol 3 one 17 decanoate, 19 Nortestosterone Decanoate, 19-nor-4-androstene-17 beta-ol-3-one 17-decanoate, 19-nortestosterone decanoate, Decadurabolin, Decadurobolin, nandrolone decanoate, Retabolil, Retabolyl

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

The exact mass of the compound Nandrolone decanoate is 428.32905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Bone Density Conservation Agents. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nandrolone decanoate (CAS: 360-70-3) is a highly lipophilic, synthetic 19-nortestosterone ester widely utilized as an active pharmaceutical ingredient (API) for sustained-release depot formulations. By conjugating a 10-carbon decanoate ester to the 17-beta hydroxyl group of the nandrolone base, the molecule achieves an exceptionally high partition coefficient (LogP ~7.32), making it optimally suited for parenteral oil vehicles. Upon intramuscular or subcutaneous administration, the ester slowly partitions into the aqueous interstitial fluid where it is hydrolyzed by esterases into the active nandrolone base. This compound is primarily procured for the development of long-acting injectable therapeutics, pharmacokinetic modeling of fatty acyl prodrugs, and research requiring potent myotrophic effects with minimized androgenic activity [1].

Substituting nandrolone decanoate with unesterified nandrolone, shorter esters like nandrolone phenylpropionate (NPP), or standard testosterone esters fundamentally compromises formulation pharmacokinetics and receptor selectivity. Unesterified nandrolone is cleared rapidly (half-life <4.3 hours), failing entirely to provide a depot effect. While NPP provides a depot effect, its shorter ester chain results in an elimination half-life of only 2.7 to 4.5 days, requiring frequent dosing that is often unacceptable in long-acting formulation development. Furthermore, substituting with long-acting testosterone esters (e.g., testosterone enanthate) drastically alters the pharmacological profile; testosterone undergoes 5-alpha reduction to the highly androgenic dihydrotestosterone (DHT), whereas nandrolone reduces to the weaker 5-alpha-dihydronandrolone. This gives testosterone a 1:1 anabolic-to-androgenic ratio, compared to nandrolone decanoate's highly selective ~11:1 ratio, making testosterone unsuitable for applications requiring strict anabolic targeting without virilizing side effects [1].

Extended Elimination Half-Life via 10-Carbon Esterification

The primary procurement driver for the decanoate ester over shorter analogs is its extended release profile from lipid vehicles. In pharmacokinetic evaluations following intramuscular injection, nandrolone decanoate exhibits an elimination half-life of 6 to 12 days, compared to only 2.7 to 4.5 days for nandrolone phenylpropionate (NPP). This prolonged half-life allows for a sustained therapeutic window of 2 to 4 weeks per administration [1].

Evidence DimensionElimination half-life (intramuscular depot)
Target Compound DataNandrolone decanoate: 6 to 12 days
Comparator Or BaselineNandrolone phenylpropionate: 2.7 to 4.5 days
Quantified Difference~2.5-fold increase in elimination half-life.
ConditionsIntramuscular injection in arachis or sesame oil vehicles.

Enables the formulation of once-every-few-weeks depot injectables, significantly reducing administration frequency compared to shorter-chain esters.

High Myotrophic-to-Androgenic Selectivity

For research targeting muscle or bone tissue without triggering severe androgen-receptor-mediated side effects, nandrolone decanoate is vastly superior to baseline testosterone. Structural modifications—specifically the lack of a methyl group at carbon C-19 and its subsequent 5-alpha reduction to a weaker androgen (5-alpha-dihydronandrolone)—grant nandrolone an anabolic-to-androgenic ratio of approximately 11:1. In contrast, testosterone and its esters maintain a 1:1 ratio [1].

Evidence DimensionAnabolic-to-androgenic ratio
Target Compound DataNandrolone decanoate: ~11:1
Comparator Or BaselineTestosterone enanthate/cypionate: 1:1
Quantified Difference>10-fold higher selectivity for myotrophic (anabolic) effects over androgenic effects.
ConditionsIn vivo receptor affinity and nitrogen balance models.

Essential for developing therapeutics or research models that require tissue anabolism (muscle/bone) while strictly minimizing virilization and prostate hypertrophy.

Optimized Lipophilicity for Oil-Water Partitioning

The sustained release mechanism of parenteral oil depots relies entirely on the drug's partition coefficient. Nandrolone decanoate possesses a highly lipophilic profile with a LogP of 7.32, which ensures high solubility in carrier oils (e.g., sesame oil, ethyl oleate) and strictly rate-limits its diffusion into the aqueous interstitial fluid. This high LogP is the fundamental physicochemical property that creates the 'lag time' and slow absorption rate characteristic of its depot effect, differentiating it from unesterified steroids that partition too rapidly [1].

Evidence DimensionPartition coefficient (LogP) and oil solubility
Target Compound DataNandrolone decanoate: LogP ~7.32
Comparator Or BaselineUnesterified nandrolone: Lower LogP, rapid aqueous partitioning
Quantified DifferenceThe 10-carbon ester chain exponentially increases lipophilicity, preventing immediate aqueous dissolution.
ConditionsSubcutaneous/intramuscular oil depot formulations.

Dictates the selection of this specific ester for sustained-release parenteral manufacturing and lipophilic prodrug research.

Parenteral Sustained-Release Depot Manufacturing

Nandrolone decanoate is the premier active pharmaceutical ingredient (API) for formulating long-acting intramuscular or subcutaneous oil depots. Its high LogP (7.32) and extended half-life (6-12 days) make it the ideal candidate for manufacturing protocols utilizing sesame, arachis, or ethyl oleate vehicles, where a slow oil-to-water partition rate is required to achieve a 2-to-4-week dosing interval [1].

Myotrophic and Osteoporosis In Vivo Models

Due to its highly favorable 11:1 anabolic-to-androgenic ratio, nandrolone decanoate is prioritized in in vivo research models studying muscle wasting (cachexia), refractory anemia, and postmenopausal osteoporosis. It allows researchers to isolate potent tissue-building and nitrogen-retaining effects without the confounding virilizing variables introduced by standard testosterone esters [2].

Pharmacokinetic Modeling of Fatty Acyl Prodrugs

In pharmaceutical sciences, nandrolone decanoate serves as a benchmark compound for studying the lymphatic absorption and esterase-mediated hydrolysis of fatty acyl prodrugs. Its well-documented lag time and cleavage profile in interstitial fluid make it a standard reference material for developing novel lipophilic delivery systems and nanoemulsions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Exact Mass

428.32904526 g/mol

Monoisotopic Mass

428.32904526 g/mol

Heavy Atom Count

31

LogP

2.62
2.62

Appearance

Solid powder

Melting Point

32-35
118 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H45187T098

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (18.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (23.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (22.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.65%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (52.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (28.24%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nandrolone decanoate is indicated in the management of anemia of renal insufficiency. In Canada, it is also indicated as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis.

Pharmacology

Nandrolone is an anabolic steroid occurring naturally in the human body, albeit in small quantities. Nandrolone increases production and urinary excretion of erythropoietin. It may also have a direct action on bone marrow. Nandrolone binds to the androgen receptor to a greater degree than testosterone, but due to its inability to act on the muscle in ways unmediated by the receptor, has less overall effect on muscle growth.
Nandrolone Decanoate is the decanoate salt form of nandrolone, an anabolic steroid analog of testosterone with androgenic, anabolic, and erythropoietin stimulating effects. Nandrolone enters the cell and binds to and activates specific nuclear androgen receptors in responsive tissue, including the prostate, seminal vesicles, scrotum, penis, larynx, hair follicles, muscle, and bone. The resulting activated hormone receptor complex translocates into the nucleus and binds to androgen response elements (ARE) in the promoter region of targeted genes, where the complex promotes gene expression necessary for maintaining male sex characteristics. Mimicking the negative feedback mechanism of testosterone, nandrolone decanoate also suppresses the secretion of luteinizing hormone (LH). Furthermore, this agent also stimulates erythropoietin production by enhancing the production of erythropoietic stimulating factors.

MeSH Pharmacological Classification

Anabolic Agents

Mechanism of Action

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is brought into cells by receptor mediated endocytosis, where it interacts with the androgen receptor. After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription. Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

360-70-3

Absorption Distribution and Excretion

A 50 mg intramuscular dose of nandrolone decanoate reaches a mean Cmax 2.14 ng/mL, with a mean Tmax of 30 hours, and a mean AUC of 400 h\*ng/mL. A 100 mg intramuscular dose of nandrolone decanoate reaches a mean Cmax 4.26 ng/mL, with a mean Tmax of 30 hours, and a mean AUC of 862 h\*ng/mL. A 150 mg intramuscular dose of nandrolone decanoate reaches a mean Cmax 5.16 ng/mL, with a mean Tmax of 72 hours, and a mean AUC of 1261 h\*ng/mL.
Nandrolone decanoate is eliminated as urinary metabolites, however data regarding elimination in the feces are not readily available. Data in cattle shows that [nandrolone] is 30% eliminated in the feces.
50 mg, 100 mg, and 150 mg doses of nadrolone decanoate had mean apparent clearances of 80.0 L/h, 74.3 L/h, and 76.2 L/h respectively.

Metabolism Metabolites

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is further metabolized to the urinary metabolites 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone. 19-norandrosterone is 3-O-glucuronidated by UGT2B7, UGT 1A4, UGT2B4, UGT1A3, and UGT1A1. 19-noretiocholanolone is 3-O-glucuronidated by UGT2B7, UGT2B4, UGT1A4, UGT1A10, UGT1A3, and UGT1A1.

Wikipedia

Nandrolone_decanoate
MiPT

Biological Half Life

Nandrolone decanoate has an absorption half life of 6 days and an elimination half life of 4.3 hours. Alternate studies have shown that nandrolone decanoate has a terminal half life of 7.1, 11.7, and 11.8 hours for doses of 50, 100, and 150 mg respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
Bagchus WM, Smeets JMW, Verheul HAM, De Jager-Van Der Veen SM, Port A, Guerts TBP: Pharmacokinetic Evaluation of Three Different Intramuscular Doses of Nandrolone Decanoate: Analysis of Serum and Urine Samples in Healthy Men The Journal of Clinical Endocrinology & Metabolism. 2005 May 1;90(5):2624-2630.
Baume N, Avois L, Schweizer C, Cardis C, Dvorak J, Cauderay M, Mangin P, Saugy M: [13C]Nandrolone excretion in trained athletes: interindividual variability in metabolism. Clin Chem. 2004 Feb;50(2):355-64. doi: 10.1373/clinchem.2003.022848. Epub 2003 Nov 21. [PMID:14633920]
Wijnand HP, Bosch AM, Donker CW: Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers. Acta Endocrinol Suppl (Copenh). 1985;271:19-30. doi: 10.1530/acta.0.109s00019. [PMID:3865478]
Kuuranne T, Kurkela M, Thevis M, Schanzer W, Finel M, Kostiainen R: Glucuronidation of anabolic androgenic steroids by recombinant human UDP-glucuronosyltransferases. Drug Metab Dispos. 2003 Sep;31(9):1117-24. doi: 10.1124/dmd.31.9.1117. [PMID:12920167]
Strahm E, Rane A, Ekstrom L: PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2. Front Pharmacol. 2014 May 30;5:132. doi: 10.3389/fphar.2014.00132. eCollection 2014. [PMID:24910615]
Victor A, Weiner E, Johansson ED: Sex hormone binding globulin: the carrier protein for d-norgestrel. J Clin Endocrinol Metab. 1976 Jul;43(1):244-7. doi: 10.1210/jcem-43-1-244. [PMID:133117]
Calvarese S, Rubini P, Urbani G, Ferri N, Ramazza V, Zucchi M: Experimental administration of 19-nortestosterone and dexamethasone in cattle: elimination of the two drugs in different biological matrices. Analyst. 1994 Dec;119(12):2611-5. doi: 10.1039/an9941902611. [PMID:7879862]
Anawalt BD: Diagnosis and Management of Anabolic Androgenic Steroid Use. J Clin Endocrinol Metab. 2019 Jul 1;104(7):2490-2500. doi: 10.1210/jc.2018-01882. [PMID:30753550]
Chen HC, Farese RV: Steroid hormones: Interactions with membrane-bound receptors. Curr Biol. 1999 Jul 1;9(13):R478-81. doi: 10.1016/s0960-9822(99)80300-5. [PMID:10395533]
Pan MM, Kovac JR: Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness. Transl Androl Urol. 2016 Apr;5(2):213-9. doi: 10.21037/tau.2016.03.03. [PMID:27141449]
de VISSER, OVERBEEK GA: Pharmacological properties of nandrolone decanoate. Acta Endocrinol (Copenh). 1960 Nov;35:405-12. doi: 10.1530/acta.0.xxxv0405. [PMID:13781623]
FDA Approved Drug Products: Deca-Durabolin (Nandrolone Decanoate) Injection (Discontinued)
DPD Approved Drugs: Durabolin
Jurox: Reepair Injection MSDS
Spain Patent: ES246402A1

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